molecular formula C11H21NO3 B1403441 tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1339022-10-4

tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1403441
CAS No.: 1339022-10-4
M. Wt: 215.29 g/mol
InChI Key: VTUUHTGTUIJRSA-NSHDSACASA-N
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Description

Overview of tert-Butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

This compound stands as a structurally sophisticated pyrrolidine derivative that incorporates both protecting group chemistry and chiral center manipulation within a single molecular framework. The compound belongs to the broader family of N-protected pyrrolidine derivatives, which have garnered substantial attention in contemporary synthetic methodology due to their exceptional utility as synthetic intermediates. The molecular architecture of this compound features a five-membered nitrogen-containing heterocycle with strategic substitution patterns that enable diverse chemical transformations while maintaining stereochemical integrity.

The systematic nomenclature of this compound reflects its complex stereochemical arrangement, with the (2S) designation indicating the absolute configuration at the carbon bearing both the methyl and hydroxymethyl substituents. Alternative naming conventions include (S)-1-tert-butoxycarbonyl-2-methyl-2-pyrrolidinemethanol and (2S)-1-tert-butoxycarbonyl-2-methylpyrrolidine-2-methanol, demonstrating the flexibility in chemical nomenclature systems. The tert-butyloxycarbonyl moiety serves as a robust protecting group for the pyrrolidine nitrogen, facilitating selective transformations at other reactive sites within the molecule.

Physical characterization of this compound reveals important properties that influence its synthetic applications. The compound exhibits a melting point range of 30-40 degrees Celsius, indicating relatively low thermal stability that must be considered during synthetic manipulations and storage conditions. The molecular structure, as represented by the SMILES notation CC1(CCCN1C(=O)OC(C)(C)C)CO, illustrates the spatial arrangement of functional groups that contribute to its unique reactivity profile.

Table 1: Fundamental Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1339022-10-4
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Melting Point 30-40°C
MDL Number MFCD23106104
Stereochemical Configuration (2S)

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyrrolidine chemistry and the advancement of protecting group strategies in organic synthesis. The foundational work in pyrrolidine derivatization can be traced to early investigations into proline chemistry, where researchers recognized the importance of selective protection and functionalization of the nitrogen center. The introduction of tert-butyloxycarbonyl protecting groups revolutionized amino acid and heterocycle chemistry, providing stability under various reaction conditions while allowing for mild deprotection protocols.

Historical patent literature reveals systematic efforts to develop efficient synthetic routes to optically active 2-methylproline derivatives, with particular emphasis on resolution techniques and stereoselective synthesis approaches. Early methodologies relied heavily on classical resolution techniques using chiral resolving agents, but these approaches often suffered from low efficiency and required multiple recrystallization steps. The evolution toward more sophisticated synthetic strategies incorporated modern catalytic methods and protecting group manipulations to achieve higher yields and stereoselectivity.

The recognition of 2-methylproline derivatives as important pharmaceutical intermediates drove substantial research investments in the development of scalable synthetic methodologies. Patent documentation from the early 2000s demonstrates intensive industrial interest in optimizing synthetic routes to these compounds, with particular focus on cost-effective large-scale production methods. The development of one-pot cyclization strategies and improved protecting group protocols represented significant advances in the field, enabling more efficient access to these valuable building blocks.

Contemporary research has built upon these historical foundations to develop increasingly sophisticated synthetic approaches that leverage modern catalytic methods and stereochemical control strategies. The integration of enzymatic methods and asymmetric catalysis has opened new pathways for accessing these compounds with enhanced efficiency and selectivity. These developments reflect the continuing evolution of synthetic methodology in response to increasing demands for stereochemically pure building blocks in pharmaceutical and materials applications.

Relevance and Scope in Contemporary Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its versatile synthetic utility and stereochemical characteristics. Current research applications span multiple areas of synthetic chemistry, including asymmetric catalysis, pharmaceutical intermediate synthesis, and materials science applications. The compound's unique structural features make it particularly valuable for the construction of complex molecular architectures that require precise stereochemical control.

In the realm of protein engineering and biochemical research, methylproline derivatives have demonstrated significant utility for investigating protein structure-function relationships. Research investigations have explored the incorporation of both (2S,4R)- and (2S,4S)-methylproline into protein structures, revealing that stereochemical configurations at the 4-position can dramatically influence successful incorporation during ribosomal protein synthesis. These findings have important implications for understanding the structural requirements for non-natural amino acid incorporation and expanding the chemical diversity accessible through protein engineering approaches.

The application of this compound in asymmetric synthesis represents another major area of contemporary research interest. The compound serves as a chiral building block for the synthesis of more complex molecular architectures, particularly in the preparation of α,α-diaryl-2-pyrrolidinemethanols and related structures. The stereochemical information present in the starting material can be efficiently transferred to the final products, enabling the preparation of enantiomerically pure compounds for pharmaceutical applications.

Table 2: Contemporary Research Applications and Synthetic Utility

Application Area Specific Use Research Findings Reference
Protein Engineering Methylproline Incorporation Stereochemistry influences ribosomal incorporation
Asymmetric Synthesis Chiral Building Block Enables synthesis of α,α-diaryl-2-pyrrolidinemethanols
Pharmaceutical Chemistry Intermediate Synthesis Key building block for bioactive molecules
Materials Science Functional Group Modification Hydroxymethyl group enables further derivatization

Industrial manufacturing considerations have also driven contemporary research into optimized synthetic methodologies for this compound. Commercial suppliers report purity specifications of 97% or higher, indicating the availability of high-quality material for research applications. The development of reliable synthetic routes that can deliver material meeting these stringent purity requirements represents a significant achievement in process chemistry and demonstrates the maturation of synthetic methodologies for this class of compounds.

Environmental and sustainability considerations are increasingly influencing research directions in the synthesis of this compound and related compounds. Contemporary approaches emphasize the development of more efficient synthetic routes that minimize waste generation and reduce the use of hazardous reagents. The integration of green chemistry principles into synthetic design has led to investigations of alternative protecting group strategies and more environmentally benign reaction conditions.

Objectives and Structure of the Review

This comprehensive analysis aims to provide an authoritative examination of this compound, encompassing its fundamental chemical properties, synthetic methodologies, and contemporary applications in chemical research. The primary objective involves consolidating current knowledge regarding this important synthetic intermediate while identifying emerging trends and future research directions. The analysis will emphasize the stereochemical aspects of this compound and their implications for synthetic applications and biological activity.

The structural organization of this review follows a logical progression from fundamental chemical properties through synthetic methodologies to contemporary applications and future prospects. Each section builds upon previous discussions while providing detailed analysis of specific aspects of the compound's chemistry and applications. The approach ensures comprehensive coverage of the subject matter while maintaining focus on the most scientifically significant and practically relevant aspects of the compound's properties and applications.

The methodological framework for this analysis incorporates evaluation of primary literature sources, patent documentation, and commercial specifications to provide a balanced perspective on both theoretical and practical aspects of the compound. Particular attention will be given to synthetic methodologies that demonstrate scalability and practical utility, as these represent the most promising approaches for continued development and application. The analysis will also consider the broader context of pyrrolidine chemistry and protecting group strategies to position this specific compound within the larger landscape of synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUHTGTUIJRSA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339022-10-4
Record name (2S)-1-Boc-2-methylpyrrolidine-2-methanol
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Biological Activity

Tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, with the CAS number 1339022-10-4, is a chiral compound notable for its potential biological activities. This compound features a pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester, contributing to its unique chemical properties and interactions with biological systems.

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound's stereochemistry (2S) plays a crucial role in its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxymethyl group enhances its binding affinity, while the tert-butyl group potentially increases its stability and bioavailability.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can be leveraged for therapeutic purposes. For example, studies have demonstrated its effect on proteases and kinases, which are critical in numerous cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Experiments

  • Enzyme Interaction Studies
    • A study utilized kinetic assays to evaluate the inhibition of specific enzymes by this compound. Results indicated a significant reduction in enzyme activity at micromolar concentrations.
  • Antimicrobial Testing
    • In vitro tests against various bacterial strains revealed that this compound exhibited growth inhibition at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as an antimicrobial agent.
  • Neuroprotection Assays
    • Experiments conducted on neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to improved cell viability compared to control groups.

Comparative Analysis

The following table summarizes key features and findings related to similar compounds:

Compound NameMolecular FormulaKey Biological ActivityNotes
This compoundC₁₁H₂₁NO₃Enzyme inhibition, antimicrobialChiral structure influences activity
Tert-butyl (S)-5-hydroxymethyl-2-methylpiperidine-1-carboxylateC₁₂H₂₃NO₃Potentially different enzyme interactionsDifferent stereochemistry affects binding
Tert-butyl (R)-3-hydroxy-4-methylpyrrolidine-1-carboxylateC₁₁H₂₃NO₃Neuroprotective effects observedSimilar structure but varied activity profile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Substituents at Position 2

tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
  • Key Features : Replaces the hydroxymethyl group with a mesyloxymethyl (-CH₂OSO₂CH₃) group.
  • Synthesis : Prepared via mesylation of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate using methanesulfonyl chloride (MsCl) in the presence of triethylamine .
  • Applications : Acts as a reactive intermediate for nucleophilic substitution reactions. The mesyl group facilitates displacement by nucleophiles (e.g., amines, thiols).
tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate
  • Key Features : Contains an iodomethyl (-CH₂I) group instead of hydroxymethyl.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity. The bulky tert-butyl group stabilizes the pyrrolidine ring during harsh reaction conditions .

Compounds with Additional Substituents (Position 4)

(2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Key Features : Introduces a hydroxyl (-OH) group at the 4-position.
  • Properties : Increased polarity due to hydrogen bonding from the 4-OH group, enhancing water solubility compared to the target compound. CAS: 61478-26-0, Molecular Weight: 217.26 g/mol .
(2S,4S)-tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
  • Key Features : Methoxy (-OCH₃) group at position 4.
  • Applications : The methoxy group improves metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs. Molecular Weight: 231.29 g/mol .

Stereochemical and Positional Isomers

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
  • Key Features : Hydroxyl and methyl groups at positions 3 and 2, respectively, with (2R,3S) configuration.
  • Applications : Differing stereochemistry alters binding affinity to biological targets (e.g., enzymes). CAS: 817554-87-3, Molecular Weight: 201.26 g/mol .
tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Key Features : Fluorine atom at position 4.
  • Applications : Fluorination enhances metabolic stability and bioavailability. CAS: 1174020-49-5 .

Derivatives with Extended Functional Groups

tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
  • Key Features : Contains a 4-octylphenyl ketone side chain.
  • Applications : Increased hydrophobicity for membrane permeability in anticancer agents .
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate
  • Key Features : Formyl (-CHO) and methoxymethyl (-CH₂OCH₃) groups.
  • Applications : Aldehyde functionality enables conjugation via Schiff base formation .

Q & A

Advanced Research Question

  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/ethanol gradients to resolve enantiomers .
  • Kinetic resolution : Optimize reaction time and temperature to favor the (2S)-configured product. For example, shorter reaction times (2–4 hr) reduce epimerization risks .
  • Byproduct analysis : LC-MS with chiral columns detects impurities like the (2R)-isomer. Mass shifts (e.g., +16 Da) may indicate oxidation of the hydroxymethyl group .

How does the hydroxymethyl group influence the compound’s reactivity in multi-step syntheses (e.g., protection/deprotection, coupling reactions)?

Advanced Research Question
The hydroxymethyl group participates in:

  • Protection : Silylation (e.g., TBSCl in DMF) stabilizes the alcohol during subsequent reactions .
  • Oxidation : Controlled oxidation with Dess-Martin periodinane converts it to a carbonyl group for further functionalization .
  • Coupling : Mitsunobu reactions (e.g., with DIAD/PPh3_3) enable ether formation, critical for generating derivatives like spirocyclic analogs .
    Challenges : Competing reactions (e.g., tert-butyl ester hydrolysis under acidic conditions) require pH monitoring. Use TLC or LC-MS to track intermediate stability .

How can contradictions in spectral data (e.g., NMR shifts, optical rotation values) between studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6). Always report solvent conditions .
  • Impurity interference : Residual DIPEA or byproducts (e.g., unreacted starting material) skew integration. Purify via dual-column chromatography (silica gel + reverse-phase C18) .
  • Temperature : Optical rotation values are temperature-dependent. Standardize measurements at 25°C .

What computational methods support the rational design of derivatives based on this scaffold?

Advanced Research Question

  • DFT calculations : Predict steric/electronic effects of substituents (e.g., methyl vs. hydroxymethyl) on pyrrolidine ring conformation .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Retrosynthetic analysis : Tools like Synthia™ identify feasible routes for introducing functional groups (e.g., fluorination at C4) .

How can batch-to-batch variability in yield/purity be minimized during large-scale production?

Advanced Research Question

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress (e.g., anhydride formation) in real time .
  • Crystallization optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to enhance crystal purity.
  • Quality control : Implement orthogonal methods (HPLC for purity, Karl Fischer for water content) .

What are the key stability considerations for long-term storage of this compound?

Basic Research Question

  • Moisture sensitivity : Store under argon at −20°C in sealed vials with desiccants (e.g., silica gel) .
  • Light sensitivity : Amber glass vials prevent UV-induced degradation of the tert-butyl ester.
  • Degradation markers : Monitor via LC-MS for hydrolyzed products (e.g., free pyrrolidine carboxylic acid) .

How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors, antiviral agents)?

Advanced Research Question

  • Core scaffold : The pyrrolidine ring is a privileged structure in drug design. Derivatives show activity against HCV RNA polymerase (via aldehyde intermediates) and anticancer targets (e.g., FTY720 analogs) .
  • Functionalization : Introduce substituents (e.g., fluorinated aryl groups) via Suzuki coupling or reductive amination .

What are best practices for troubleshooting failed coupling reactions involving this compound?

Advanced Research Question

  • Activation issues : Replace isobutyl chloroformate with HATU for challenging couplings.
  • Solvent optimization : Switch from DCM to THF for better solubility of polar intermediates.
  • Byproduct analysis : HRMS identifies dimers or truncated products. Re-optimize stoichiometry (e.g., 1.2 eq. nucleophile) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

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